![molecular formula C20H12N4O3 B2365602 2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-91-7](/img/structure/B2365602.png)
2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2H-benzo[d][1,2,3]triazole. It is part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core branched with different alkynyl donor groups .
Synthesis Analysis
The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The electronic and molecular structures of this compound were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .Chemical Reactions Analysis
The compound was tested in a top-contact/bottom-gate thin film transistor architecture, and it behaved as a p-type semiconductor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized using different spectral techniques . The compound has a chemical formula of C19H14ClFN4S and an exact mass of 384.0612 .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, a core structure in the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They exhibit high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They contribute to the development of new materials with improved properties.
Supramolecular Chemistry
1,2,3-triazoles are also used in supramolecular chemistry . They can engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility .
Bioconjugation
The compound is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used for various purposes . They are part of many bioactive compounds and have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used as fluorescent probes .
Materials Science
In materials science, 1,2,3-triazoles are used in the development of new materials . For example, a series of Donor–π–Acceptor–π–Donor compounds based on a 2 H -benzo [ d ] [1,2,3]triazole core branched with different alkynyl donor groups has been characterized and tested in organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives, which this compound is a part of, have shown excellent binding affinities to a range of proteins .
Mode of Action
Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .
Biochemical Pathways
It is known that benzotriazole derivatives can influence a broad spectrum of biological properties .
Pharmacokinetics
It is known that 1,2,3-triazoles, which this compound is a part of, possess higher stability towards metabolic degradation .
Result of Action
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
It is known that benzotriazole derivatives have found profound applications as corrosion inhibitors, uv filters, and materials for solar and photovoltaic cells, indicating their stability and efficacy in various environments .
Future Directions
The compound and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications . They could be used as a structural optimization platform for the design and development of more selective and potent antimicrobial drugs .
properties
IUPAC Name |
2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O3/c25-17(24-16-10-2-1-9-15(16)21-22-24)11-23-19(26)13-7-3-5-12-6-4-8-14(18(12)13)20(23)27/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMAAOANBINUDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

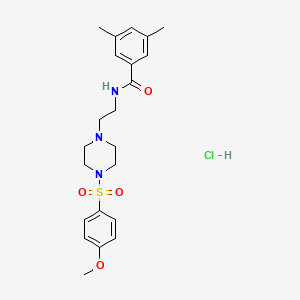
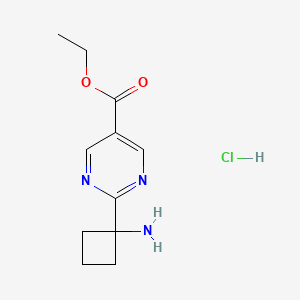
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
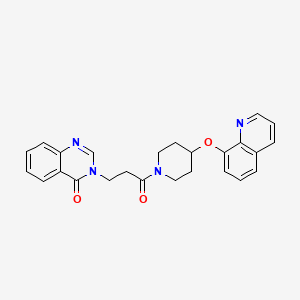

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
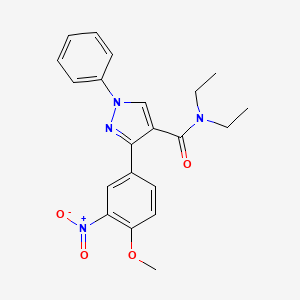
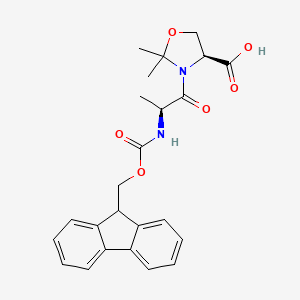
![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)
